molecular formula C16H31NOSSn B1302981 2-Methoxy-4-(tributylstannyl)thiazole CAS No. 927391-09-1

2-Methoxy-4-(tributylstannyl)thiazole

Cat. No. B1302981
CAS RN: 927391-09-1
M. Wt: 404.2 g/mol
InChI Key: JCZRGWAGRPABLT-UHFFFAOYSA-N
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Description

The compound "2-Methoxy-4-(tributylstannyl)thiazole" is not directly mentioned in the provided papers; however, the papers do discuss various thiazole derivatives and their synthesis, characterization, and potential applications. Thiazoles are heterocyclic compounds that contain both sulfur and nitrogen within a five-membered ring structure. They are known for their diverse biological activities and are used in medicinal chemistry for drug development .

Synthesis Analysis

The synthesis of thiazole derivatives can be complex and often requires multiple steps. For instance, the synthesis of 2,5-disubstituted thiazoles from terminal alkynes, sulfonyl azides, and thionoesters involves a copper(I)-catalyzed 1,3-dipolar cycloaddition followed by a reaction with thionoesters in the presence of a rhodium(II) catalyst, leading to the formation of 3-sulfonyl-4-thiazolines which then aromatize into thiazoles . Similarly, the synthesis of 2-amino-4-(2-hydroxy-3-methoxyphenyl)-4H-thiazolo[3,2-a][1,3,5]triazin-6(7H)-one is achieved through a one-pot ternary condensation process . These methods highlight the versatility and complexity of thiazole synthesis.

Molecular Structure Analysis

The molecular structure of thiazole derivatives is characterized using various spectroscopic and analytical techniques. For example, the structure of a thiazolo[3,2-a][1,3,5]triazine derivative was confirmed using FT-IR, 1HNMR, 13CNMR, XRD, and SEM analyses . These techniques provide detailed information about the molecular framework and confirm the successful synthesis of the desired compounds.

Chemical Reactions Analysis

Thiazole derivatives participate in various chemical reactions, often contributing to their biological activity. For instance, (methoxyalkyl)thiazoles have been identified as potent and selective 5-lipoxygenase inhibitors, which are not redox agents or iron chelators . The Stille reaction is another example where a thiazole derivative is used to prepare 5-aryl- and 5-heteroaryl-1H-tetrazoles, demonstrating the utility of thiazoles in organic synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives are crucial for their biological function and potential applications in materials science. For example, the optical properties of thiazolo[3,2-a][1,3,5]triazine thin films were investigated, revealing suitable optical bandgaps for optoelectronic applications . The enantioselectivity of (methoxyalkyl)thiazoles also plays a significant role in their potency as enzyme inhibitors .

Scientific Research Applications

Thiazole and its derivatives, including 2-Methoxy-4-(tributylstannyl)thiazole, have been extensively studied due to their wide range of biological activities. These compounds are recognized for their roles in medicinal chemistry, where they serve as the backbone for various therapeutic agents. The significance of thiazole compounds in scientific research stems from their diverse pharmacological properties, which include antimicrobial, antifungal, anticancer, anti-inflammatory, and antiviral activities.

Pharmacological Applications

  • Anticancer Activity : Thiazole derivatives have been identified for their potential anticancer properties. The structural diversity of these compounds enables specific anticancer activity, supported by molecular modeling that predicts enhanced activity through structural modifications (Jain et al., 2017; Szczepański et al., 2022).
  • Antibacterial and Anti-inflammatory Agents : Thiazole derivatives exhibit significant antibacterial activity against various pathogens, highlighting their importance in addressing antibiotic resistance challenges. Additionally, some derivatives show promising anti-inflammatory properties, offering potential for new therapeutic agents (Mohanty et al., 2021; Raut et al., 2020).

Therapeutic Versatility and Structural Modifications

  • The therapeutic versatility of thiazole derivatives is further enhanced through structural modifications, enabling the design of compounds with targeted pharmacological activities. This versatility is exemplified in the synthesis and pharmacological evaluation of novel thiazole-based compounds, which have been explored for a range of activities including antioxidant, analgesic, and anticonvulsant effects (Shareef et al., 2019).
  • Pharmacological Evaluation and Molecular Docking Studies : The development of benzofused thiazole derivatives illustrates the ongoing research efforts to discover alternative antioxidant and anti-inflammatory agents. These efforts include the synthesis of novel compounds and their evaluation through in vitro studies and molecular docking, highlighting the potential of thiazole derivatives as promising therapeutic agents (Raut et al., 2020).

Safety and Hazards

The compound is classified as dangerous, with hazard statements including H301, H312, H315, H319, H332, and H410 . These indicate that it is toxic if swallowed, harmful in contact with skin, causes skin and eye irritation, harmful if inhaled, and very toxic to aquatic life with long-lasting effects .

Biochemical Analysis

Biochemical Properties

2-Methoxy-4-(tributylstannyl)thiazole plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound’s tributylstannyl group allows it to participate in Stille coupling reactions, which are catalyzed by palladium complexes . These reactions are essential in the synthesis of complex organic molecules, including pharmaceuticals and natural products. The thiazole ring in this compound can also interact with various biomolecules, potentially influencing their activity and stability .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are not well-documented. Its role in organic synthesis suggests that it could influence cell function by modifying the structure of biomolecules. For example, the compound could affect cell signaling pathways, gene expression, and cellular metabolism by altering the activity of enzymes and proteins involved in these processes

Molecular Mechanism

At the molecular level, this compound exerts its effects through its interactions with biomolecules. The compound’s tributylstannyl group can form covalent bonds with carbon atoms in organic molecules, facilitating the formation of new carbon-carbon bonds . This process is catalyzed by palladium complexes, which activate the compound and enable it to participate in Stille coupling reactions . Additionally, the thiazole ring in this compound can interact with various biomolecules, potentially influencing their activity and stability .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are important factors to consider. The compound is typically stored at low temperatures to maintain its stability . Over time, the compound may degrade, leading to a decrease in its effectiveness in biochemical reactions. Long-term studies on the effects of this compound on cellular function are limited, but it is essential to monitor the compound’s stability and degradation to ensure accurate and reliable results in laboratory experiments .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been extensively studied. It is crucial to determine the appropriate dosage to avoid potential toxic or adverse effects. High doses of the compound could lead to toxicity, while low doses may not produce the desired biochemical effects

Metabolic Pathways

The metabolic pathways involving this compound are not well-characterized. The compound’s interactions with enzymes and cofactors in metabolic pathways could influence metabolic flux and metabolite levels . Understanding these interactions is essential for determining the compound’s role in biochemical reactions and its potential effects on cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical factors in understanding its biochemical effects. The compound may interact with transporters or binding proteins that facilitate its movement within cells . Additionally, the compound’s localization and accumulation in specific tissues could influence its activity and effectiveness in biochemical reactions .

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Understanding the subcellular localization of this compound is essential for determining its role in biochemical reactions and its potential effects on cellular function.

properties

IUPAC Name

tributyl-(2-methoxy-1,3-thiazol-4-yl)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4NOS.3C4H9.Sn/c1-6-4-5-2-3-7-4;3*1-3-4-2;/h3H,1H3;3*1,3-4H2,2H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCZRGWAGRPABLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=CSC(=N1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H31NOSSn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00376853
Record name 2-Methoxy-4-(tributylstannyl)-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00376853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

404.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

927391-09-1
Record name 2-Methoxy-4-(tributylstannyl)-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00376853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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